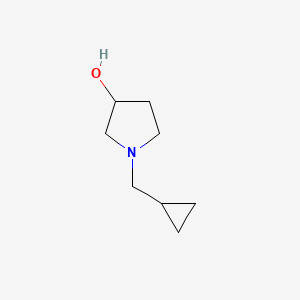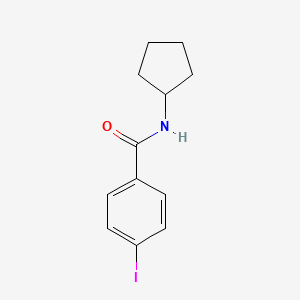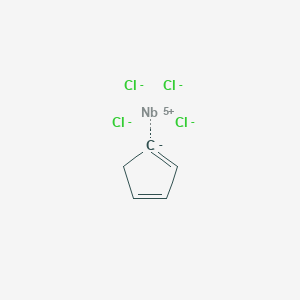
Cyclopenta-1,3-diene;niobium(5+);tetrachloride
Descripción general
Descripción
Cyclopenta-1,3-diene;niobium(5+);tetrachloride, also known as Cyclopentadienylniobium (V) tetrachloride, is a compound with the molecular formula C5H5Cl4Nb . It is a yellow powder that is soluble in organic solvents such as chloroform, dichloromethane, and benzene.
Molecular Structure Analysis
The molecular structure of Cyclopenta-1,3-diene;niobium(5+);tetrachloride consists of a cyclopentadienyl ring bonded to a niobium atom, which is further bonded to four chloride atoms . The exact structure can be represented by the SMILES notation:C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] . Physical And Chemical Properties Analysis
Cyclopenta-1,3-diene;niobium(5+);tetrachloride has a molecular weight of 299.81200 . It is a yellow powder that is soluble in organic solvents such as chloroform, dichloromethane, and benzene. Its melting point is reported to be 260ºC or 130-135°C.Aplicaciones Científicas De Investigación
Sure! Here’s a comprehensive analysis of the scientific research applications of Cyclopenta-1,3-diene;niobium(5+);tetrachloride, focusing on six unique applications:
Coordination Chemistry
Cyclopenta-1,3-diene;niobium(5+);tetrachloride plays a crucial role in coordination chemistry, where it forms complexes with various ligands. These complexes are studied for their structural properties and potential applications in catalysis and material science. The compound’s ability to form stable complexes with a wide range of ligands makes it a versatile tool in this field .
Organometallic Chemistry
In organometallic chemistry, this compound is used to study the interactions between metal centers and organic ligands. Its unique structure allows researchers to investigate the electronic and steric effects of niobium in organometallic complexes. These studies contribute to the development of new catalysts and materials with tailored properties .
Safety and Hazards
Cyclopenta-1,3-diene;niobium(5+);tetrachloride is corrosive to skin and eyes . It hydrolyzes in contact with moisture, releasing toxic and corrosive fumes of hydrogen chloride and aqueous hydrochloric acid . Inhalation can lead to burning of the respiratory tract, and ingestion can cause severe burns to the gastrointestinal tract .
Mecanismo De Acción
Target of Action
The primary target of Cyclopenta-1,3-diene;niobium(5+);tetrachloride is currently unknown. This compound is a metallocene and is highly reactive, suggesting it may interact with a variety of biological targets.
Mode of Action
As a highly reactive compound, it can readily undergo substitution reactions with other compounds, potentially altering their function or activity.
Result of Action
Given its reactivity, it may induce changes in cellular function or structure, but specific effects are yet to be identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclopenta-1,3-diene;niobium(5+);tetrachloride. For instance, the compound is sensitive to moisture , which can lead to hydrolysis and the release of toxic and corrosive fumes . Therefore, the compound’s environment can greatly impact its reactivity and potential biological effects.
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;niobium(5+);tetrachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-3H,4H2;4*1H;/q-1;;;;;+5/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQZSRKEBAOSY-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl4Nb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71317324 | |
CAS RN |
33114-15-7 | |
| Record name | Cyclopentadienylniobium(V) tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)

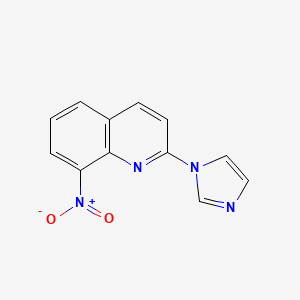


![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
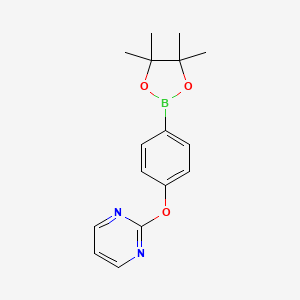
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)
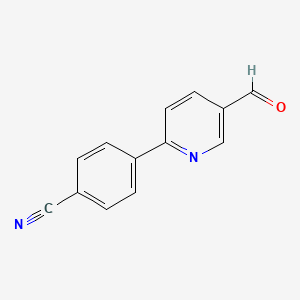

![(1H-benzo[d]imidazol-2-yl)(phenyl)methanamine](/img/structure/B3126072.png)
